tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate: is a complex organic compound known for its unique spiro structure, which includes a piperidine ring fused to an isobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the isobenzofuran intermediate, which is then reacted with a piperidine derivative under controlled conditions. Key steps include:
Formation of the Isobenzofuran Intermediate: This can be achieved through cyclization reactions involving ortho-substituted benzoic acids.
Spirocyclization: The isobenzofuran intermediate is then subjected to spirocyclization with a piperidine derivative in the presence of a suitable catalyst.
Chlorination and tert-Butyl Protection:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with LiAlH4 would produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its spiro structure is of particular interest for the development of new drugs, as spiro compounds often exhibit unique biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4’-pyrrolidine]-1’-carboxylate
- tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4’-azepane]-1’-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate is unique due to its specific spiro structure and the presence of the piperidine ring. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 5-chloro-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4/c1-16(2,3)23-15(21)19-8-6-17(7-9-19)13-5-4-11(18)10-12(13)14(20)22-17/h4-5,10H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDPBBOKRCHLBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Cl)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855927 |
Source
|
Record name | tert-Butyl 5-chloro-3-oxo-1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849106-20-3 |
Source
|
Record name | 1,1-Dimethylethyl 5-chloro-3-oxospiro[isobenzofuran-1(3H),4′-piperidine]-1′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849106-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-chloro-3-oxo-1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.